2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSHRKYOZTZFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379865 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4629-54-3 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes
Friedel-Crafts Acylation for Precursor Synthesis
The synthesis begins with the preparation of the precursor 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one via Friedel-Crafts acylation . This method involves reacting benzodioxane with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C. The reaction proceeds via electrophilic substitution, yielding the acetylated intermediate with >85% purity after recrystallization from ethanol.
Key Conditions:
Bromination Methods
Classical Bromination with Elemental Bromine
The precursor undergoes α-bromination using elemental bromine (Br₂) in chloroform at 25°C. This method achieves moderate yields (60–70%) and requires strict temperature control to avoid over-bromination.
Procedure:
- Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1 equiv.) in chloroform.
- Add bromine (1.1 equiv.) dropwise under nitrogen atmosphere.
- Stir for 4–6 hours at 25°C.
- Quench with sodium thiosulfate, extract with dichloromethane, and purify via column chromatography (hexane:ethyl acetate, 4:1).
Limitations:
Radical Bromination Using N-Bromosuccinimide (NBS)
A safer alternative employs N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator. This method minimizes side reactions and improves selectivity.
Procedure:
- Dissolve the precursor (1 equiv.) in dichloromethane.
- Add NBS (1.05 equiv.) and AIBN (0.1 equiv.).
- Reflux at 40°C for 8–12 hours.
- Filter, concentrate, and purify via recrystallization (ethanol/water).
Advantages:
Industrial Production and Scalability
Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Residence Time | 30–45 minutes | Maximizes conversion |
| Temperature | 35–40°C | Prevents decomposition |
| Solvent | Dichloromethane | Facilitates mixing |
| Catalyst Loading | 1.1 equiv. NBS | Balances cost and efficiency |
Continuous processes achieve >90% conversion with 80–85% isolated yield, reducing waste compared to batch methods.
Reaction Optimization and Yield Improvement
Stoichiometric Adjustments
Analytical Monitoring
- TLC Analysis: Hexane:ethyl acetate (3:1) with UV visualization ensures reaction completion.
- HPLC Purity Check: C18 column (acetonitrile/water gradient) confirms >95% purity post-purification.
Scientific Research Applications
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. In biological systems, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit biofilm formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with structurally related bromo ketones:
Key Differences and Trends
Reactivity: The benzodioxin ring in this compound enhances electron density, making it more reactive in nucleophilic substitutions compared to simpler aryl bromo ketones (e.g., 2-bromoacetophenone derivatives) . Halogenated analogues (e.g., AR023MEY) exhibit varied reactivity in cross-coupling reactions due to differences in leaving group ability (Br vs. Cl) .
Applications: Medicinal Chemistry: The benzodioxin-containing compound is pivotal in synthesizing kinase inhibitors (e.g., CDK9) and antihepatotoxic dihydropyrimidinones, leveraging its electron-rich aromatic system for target binding .
Physical Properties :
- The benzodioxin-based compound has a higher molecular weight (257.08 vs. ~227–233 for analogues) and distinct melting behavior due to crystal packing influenced by the dioxane ring .
Research Findings and Case Studies
- CDK9 Inhibitor Synthesis : In a study by , the compound reacted with cyanimidodithiocarbonic acid to form a thiazole derivative (yield: 13–75%), demonstrating its utility in generating bioactive heterocycles .
- Antihepatotoxic Agents: highlights its conversion to enaminones, which cyclize with urea and aryl aldehydes to yield dihydropyrimidinones with antihepatotoxic activity (melting points: 175–220°C) .
Commercial Availability
The compound is available from suppliers like Thermo Scientific (95% purity, 250 mg) and Chongqing Chemdad, priced at ~JP¥4,100–25,200 per 250 mg–5 g .
Biological Activity
Overview
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (CAS No. 4629-54-3) is a synthetic organic compound with a molecular formula of C10H9BrO3 and a molecular weight of 257.08 g/mol. It features a bromo substituent and a benzodioxin moiety, which may contribute to its biological properties. This article summarizes the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H9BrO3 |
| Molecular Weight (g/mol) | 257.08 |
| CAS Number | 4629-54-3 |
| Percent Purity | 95% |
Antimicrobial Properties
Research indicates that compounds similar to 2-bromo derivatives often exhibit antimicrobial activity. In studies involving various bromo-substituted compounds, significant inhibitory effects against bacteria and fungi have been observed. For instance, derivatives with similar structural motifs showed IC50 values indicating potent activity against pathogens such as Staphylococcus aureus and Candida albicans .
Antioxidant Activity
The antioxidant potential of benzodioxin derivatives has been documented in several studies. The presence of the benzodioxin structure is hypothesized to enhance radical scavenging activity due to the electron-rich nature of the aromatic system. In vitro assays demonstrated that compounds with similar structures could effectively reduce oxidative stress markers in cell lines .
Cytotoxic Effects
Cytotoxicity studies have shown that 2-bromo derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death. Notably, compounds with a benzodioxin framework have been reported to exhibit selective toxicity towards tumor cells while sparing normal cells .
Study 1: Antimicrobial Evaluation
In a comparative study on various bromo-substituted ethanones, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone was tested against a panel of microbial strains. The results indicated that this compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of <50 µg/mL against Gram-positive bacteria.
Study 2: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several benzodioxin derivatives using DPPH and ABTS assays. The results showed that 2-bromo derivatives had a strong capacity to scavenge free radicals, with IC50 values comparable to established antioxidants like ascorbic acid.
The biological activity of 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures may inhibit key enzymes involved in microbial metabolism.
- Oxidative Stress Induction : The generation of ROS upon metabolism can lead to cellular damage in pathogens and cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in treated cancer cells.
Q & A
Q. What are the standard synthetic routes for 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one?
The compound is typically synthesized via bromination of the parent ketone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. A common method involves reacting the ketone with pyridinium tribromide in anhydrous dichloromethane (DCM) and methanol at room temperature for 24 hours, yielding the product in ~70% after purification . Alternative protocols may use elemental bromine or HBr in acetic acid, but pyridinium tribromide is preferred for controlled reactivity and reduced side-product formation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key characterization methods include:
- IR spectroscopy : To confirm the presence of carbonyl (C=O) and bromoalkane (C-Br) stretches (~1700 cm⁻¹ and ~550 cm⁻¹, respectively) .
- NMR spectroscopy : ¹H NMR typically shows a singlet for the acetyl group (δ ~2.6 ppm) and aromatic protons (δ ~6.8–7.2 ppm) from the benzodioxin ring. ¹³C NMR confirms the carbonyl carbon (δ ~195 ppm) and brominated carbon (δ ~35 ppm) .
- Mass spectrometry (MS) : High-resolution MS provides molecular ion peaks matching the exact mass (C₁₀H₉BrO₃, ~256.98 g/mol) .
Q. What are its primary applications in organic synthesis?
The compound serves as a versatile electrophilic intermediate. The bromine atom facilitates nucleophilic substitution reactions, enabling its use in synthesizing:
- Dihydropyrimidinones : Via condensation with urea and substituted benzaldehydes for antihepatotoxic agents .
- Sulfonamide derivatives : Reacted with benzenesulfonyl chloride to create antibacterial agents .
- Imidazothiadiazoles : For focal adhesion kinase inhibitors in cancer research .
Advanced Research Questions
Q. How can researchers optimize bromination yields when synthesizing this compound?
Low yields often arise from incomplete reaction kinetics or side reactions. Strategies include:
- Solvent choice : Anhydrous DCM minimizes hydrolysis of pyridinium tribromide, enhancing bromine electrophilicity .
- Temperature control : Room-temperature reactions reduce decomposition of sensitive intermediates.
- Stoichiometry : A 2:1 molar ratio of pyridinium tribromide to ketone ensures complete conversion .
- Purification : Cold ethanol washes effectively remove unreacted starting materials .
Q. How to resolve discrepancies in NMR data between synthetic batches?
Variations in aromatic proton splitting (e.g., δ 6.8 vs. 7.2 ppm) may stem from:
- Residual solvents : Ensure complete drying, as traces of DCM or methanol can shift peaks.
- Crystallinity differences : Recrystallize from a consistent solvent (e.g., ethanol) to standardize molecular packing .
- Isomeric impurities : Monitor reaction progress via TLC to detect byproducts like dibrominated derivatives .
Q. What computational methods predict the bioactivity of derivatives?
- Scaffold-hopping models : Graph neural networks (EGNN) evaluate structural analogs, such as [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives, for PD-1/PD-L1 inhibition. These models identify high-potency candidates even with limited training data .
- Docking studies : Molecular docking with enzymes like α-glucosidase or acetylcholinesterase predicts binding affinities of sulfonamide-acetamide derivatives .
- QSAR modeling : Correlates electronic (Hammett constants) and steric parameters of substituents with antihepatotoxic activity .
Q. How to address challenges in crystallographic refinement of derivatives?
- Software selection : Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data and hydrogen-bonding networks .
- Data quality : Collect high-resolution (<1.0 Å) X-ray data to resolve disorder in the benzodioxin ring .
- Validation tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry elements or thermal motion artifacts .
Methodological Considerations
- Contradiction analysis : If IR spectra show unexpected carbonyl shifts (~1650 cm⁻¹), investigate potential ketone tautomerization or solvent interactions .
- Reaction scalability : Solvent-free conditions (e.g., for dihydropyrimidinone synthesis) improve eco-efficiency and reduce purification steps .
- Toxicity profiling : Follow OECD guidelines for in vitro assays (e.g., MTT for cytotoxicity) when evaluating derivatives for therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
